molecular formula C13H14N2O4 B1421665 Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate CAS No. 882070-64-6

Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate

Cat. No. B1421665
CAS RN: 882070-64-6
M. Wt: 262.26 g/mol
InChI Key: QXNJSDJBJBWZTN-UHFFFAOYSA-N
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Description

“Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate” is a chemical compound with the CAS Number: 882070-64-6 . It has a molecular weight of 262.27 g/mol . The IUPAC name for this compound is methyl (3-ethyl-2,4-dioxo-3,4-dihydro-1 (2H)-quinazolinyl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O4/c1-3-14-12 (17)9-6-4-5-7-10 (9)15 (13 (14)18)8-11 (16)19-2/h4-7H,3,8H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is stored at room temperature . Unfortunately, other specific physical and chemical properties were not found in the web search results.

Scientific Research Applications

Analytical Methods in Antioxidant Activity Research

Antioxidant Analysis Techniques

The study by Munteanu and Apetrei (2021) reviews various tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, highlighting their detection mechanisms, applicability, and the advantages and disadvantages of these methods. These analytical methods are crucial in assessing the antioxidant capacity of complex samples, potentially including novel compounds like Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate, especially in food engineering, medicine, and pharmacy fields (Munteanu & Apetrei, 2021).

Advanced Oxidation Processes for Organic Pollutant Degradation

Treatment of Organic Pollutants

Husain and Husain (2007) review the enzymatic approaches for remediation and degradation of organic pollutants in wastewater, highlighting the use of enzymes like laccases, peroxidases, and the role of redox mediators. This approach could be relevant for research into the degradation behavior or environmental impact of Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate (Husain & Husain, 2007).

Ionic Liquid Technologies and Toxicity Considerations

Ionic Liquid-Based Technologies

Ostadjoo et al. (2018) discuss the use of ionic liquids in dissolving biopolymers and their potential for scaled-up industrial applications, emphasizing the importance of understanding their toxicity and environmental impact. This perspective may be relevant for considering the safety and application scope of Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate in industrial contexts (Ostadjoo et al., 2018).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It’s important to handle this compound with care and follow the safety guidelines.

properties

IUPAC Name

methyl 2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-14-12(17)9-6-4-5-7-10(9)15(13(14)18)8-11(16)19-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNJSDJBJBWZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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